BenchChemオンラインストアへようこそ!

N-Boc-D-cyclohexylglycine-d11

Stable Isotope Labeling LC-MS/MS Internal Standard

N-Boc-D-cyclohexylglycine-d11 (CAS 1246820-33-6) is a stable isotope-labeled, N-Boc-protected D-cyclohexylglycine derivative in which all eleven hydrogen atoms on the cyclohexyl ring are replaced by deuterium. With a molecular formula of C₁₃H₁₂D₁₁NO₄ and a molecular weight of 268.39 g/mol, it serves primarily as an intermediate in the preparation of deuterium-labeled Ximelagatran, an oral direct thrombin inhibitor prodrug.

Molecular Formula C₁₃H₁₂D₁₁NO₄
Molecular Weight 268.39
Cat. No. B1163513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-D-cyclohexylglycine-d11
Synonyms(αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexaneacetic-d11 Acid;  (2R)-2-[(tert-Butoxycarbonyl)amino]-2-(cyclohexyl)ethanoic-d11 Acid;  (R)-2-(tert-Butoxycarbonylamino)-2-(cyclohexyl)acetic-d11 Acid;  N-tert-Butoxycarbonyl-D-cyclohexylglycine-d
Molecular FormulaC₁₃H₁₂D₁₁NO₄
Molecular Weight268.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-D-cyclohexylglycine-d11 – Deuterated Chiral Building Block for Isotope-Labeled Pharmaceutical Intermediates


N-Boc-D-cyclohexylglycine-d11 (CAS 1246820-33-6) is a stable isotope-labeled, N-Boc-protected D-cyclohexylglycine derivative in which all eleven hydrogen atoms on the cyclohexyl ring are replaced by deuterium . With a molecular formula of C₁₃H₁₂D₁₁NO₄ and a molecular weight of 268.39 g/mol, it serves primarily as an intermediate in the preparation of deuterium-labeled Ximelagatran, an oral direct thrombin inhibitor prodrug . The compound appears as an off-white solid, soluble in chloroform, dichloromethane, DMSO, and ethyl acetate .

Why Unlabeled or Racemic Cyclohexylglycine Derivatives Cannot Replace N-Boc-D-cyclohexylglycine-d11 in Isotope-Dilution Workflows


Non-deuterated N-Boc-D-cyclohexylglycine (CAS 70491-05-3) shares the same stereochemistry and Boc protection but lacks the +11 Da mass shift essential for isotope dilution mass spectrometry (IDMS) . Without the deuterium label, the compound cannot serve as a precursor for stable isotope-labeled internal standards (SIL-IS), which are critical for correcting matrix effects and ionization variability in LC-MS/MS-based pharmacokinetic studies . Similarly, the L-enantiomer (CAS 109183-71-3) would produce the wrong stereochemistry in the final drug substance, while the racemic DL form (CAS 35264-05-2) would compromise chiral purity, making these alternatives unsuitable for applications requiring the (R)-configuration of Ximelagatran intermediates .

Quantitative Differentiation Evidence for N-Boc-D-cyclohexylglycine-d11


Isotopic Mass Differential Enables Unambiguous MS Detection Against Unlabeled Analog

N-Boc-D-cyclohexylglycine-d11 exhibits a molecular weight of 268.39 g/mol, compared to 257.33 g/mol for the unlabeled N-Boc-D-cyclohexylglycine . This +11.06 Da mass shift, resulting from the incorporation of eleven deuterium atoms on the cyclohexyl ring, provides clear mass separation that minimizes isotopic cross-talk between the analyte and the internal standard in selected reaction monitoring (SRM) transitions.

Stable Isotope Labeling LC-MS/MS Internal Standard

Enabling Validated LC-MS/MS Bioanalytical Methods for Ximelagatran Pharmacokinetics

As the key intermediate for synthesizing deuterium-labeled Ximelagatran , N-Boc-D-cyclohexylglycine-d11 enables the production of stable isotope-labeled internal standards (SIL-IS) that are critical for validated LC-MS/MS quantification of ximelagatran, melagatran, OH-melagatran, and ethyl-melagatran in human plasma. The method using isotope-labeled internal standards achieved extraction recovery above 80%, accuracy in the range 94.7–102.6%, and relative standard deviation of 2.7–6.8% at concentrations above 3× LLOQ .

Ximelagatran Internal Standard Pharmacokinetics

Chemical Purity Parity with Non-Deuterated Analog Ensures No Sacrifice in Synthetic Utility

N-Boc-D-cyclohexylglycine-d11 is supplied with a chemical purity of 98% , matching the ≥98.0% (TLC) purity specification of the unlabeled N-Boc-D-cyclohexylglycine from major suppliers . This demonstrates that the deuteration process does not compromise the compound's chemical integrity, making it directly substitutable for the unlabeled version in synthetic workflows where isotopic labeling is required.

Chemical Purity Quality Control Peptide Synthesis

Defined D-Stereochemistry Ensures Correct Chiral Configuration for Ximelagatran Intermediate Synthesis

The compound retains the (R)-configuration at the α-carbon, as specified by the InChI stereochemical descriptor (t10-/m1/s1) . This is essential for the synthesis of Ximelagatran, which requires (R)-cyclohexylglycine as the N-terminal residue . Use of the L-enantiomer (CAS 109183-71-3, InChI t10-/m0/s1) would yield the incorrect diastereomer, potentially altering chromatographic retention time and biological recognition of the internal standard.

Chiral Synthesis Ximelagatran Diastereomeric Purity

Procurement-Driven Application Scenarios for N-Boc-D-cyclohexylglycine-d11


Synthesis of Deuterium-Labeled Ximelagatran Internal Standard for Clinical Pharmacokinetic Studies

N-Boc-D-cyclohexylglycine-d11 serves as the direct precursor for incorporating the (R)-cyclohexylglycine-d11 residue into Ximelagatran, enabling the production of SIL-IS for validated LC-MS/MS methods with demonstrated accuracy of 94.7–102.6% and extraction recovery above 80% . Procurement of this deuterated building block is essential for laboratories conducting pharmacokinetic studies of thrombin inhibitors in compliance with regulatory bioanalytical guidelines.

Preparation of Isotope-Labeled Peptide Standards for Quantitative Proteomics

The Boc protecting group and deuterium label make this compound suitable for solid-phase peptide synthesis (SPPS) of deuterated peptides used as internal standards in quantitative proteomics . The +11 Da mass shift relative to the unlabeled analog provides clear MS1 and MS2 separation for accurate relative and absolute quantification workflows such as AQUA and SISCAPA.

Metabolic Tracing of Cyclohexylglycine-Containing Peptides Using Deuterium as a Stable Tracer

Incorporation of N-Boc-D-cyclohexylglycine-d11 into peptide sequences allows for metabolic tracing studies via mass spectrometry, leveraging the non-exchangeable nature of the eleven deuterium atoms on the cyclohexyl ring . This approach avoids the limitations of radioactive tracers and enables definitive differentiation of endogenous and exogenous peptide species in complex biological matrices.

Quality Control in Pharmaceutical Synthesis: Chiral Purity Verification of Ximelagatran Intermediates

The well-defined D-stereochemistry of this compound, confirmed by InChI stereochemical descriptors, makes it a reliable chiral standard for verifying the enantiomeric purity of synthetic intermediates in Ximelagatran manufacturing processes . Its use ensures that the critical (R)-configuration is maintained throughout multi-step synthetic routes.

Quote Request

Request a Quote for N-Boc-D-cyclohexylglycine-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.